5-(3-Methylphenyl)pyrazin-2-amine
Overview
Description
5-(3-Methylphenyl)pyrazin-2-amine is a heterocyclic organic compound that features a pyrazine ring substituted with a 3-methylphenyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)pyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the 3-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylphenylhydrazine and 2,3-dichloropyrazine can yield the desired compound through a nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazine ring .
Scientific Research Applications
5-(3-Methylphenyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism by which 5-(3-Methylphenyl)pyrazin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine core but differ in the substitution pattern and additional ring structures.
Pyrazinamide: A well-known anti-tubercular agent that also contains a pyrazine ring but with different substituents.
2-Aminopyrimidine Derivatives: These compounds have a similar amine substitution but differ in the ring structure and additional functional groups.
Uniqueness: 5-(3-Methylphenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-methylphenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQVSILFKFTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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